Dakh peptide

Description

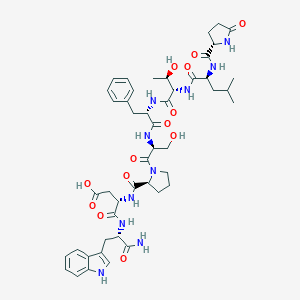

Structure

2D Structure

Properties

CAS No. |

129204-82-6 |

|---|---|

Molecular Formula |

C47H62N10O13 |

Molecular Weight |

975.1 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H62N10O13/c1-24(2)18-32(52-41(64)30-15-16-37(60)50-30)44(67)56-39(25(3)59)46(69)54-33(19-26-10-5-4-6-11-26)42(65)55-35(23-58)47(70)57-17-9-14-36(57)45(68)53-34(21-38(61)62)43(66)51-31(40(48)63)20-27-22-49-29-13-8-7-12-28(27)29/h4-8,10-13,22,24-25,30-36,39,49,58-59H,9,14-21,23H2,1-3H3,(H2,48,63)(H,50,60)(H,51,66)(H,52,64)(H,53,68)(H,54,69)(H,55,65)(H,56,67)(H,61,62)/t25-,30+,31+,32+,33+,34+,35+,36+,39+/m1/s1 |

InChI Key |

VQOWCJDEBVVPAZ-ZNRROHQQSA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Other CAS No. |

129204-82-6 |

sequence |

XLTFSPDW |

Synonyms |

5-Oxo-L-prolyl-L-leucyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-α-aspartyl-L-Tryptophanamide; red-pigment-concentrating (Pandalus borealis) 3-L-threonine-7-L-aspartic acid-chromatophorotropin |

Origin of Product |

United States |

Molecular Genetics and Biosynthesis of Dakh Peptide

Genomic Architecture and Transcriptional Regulation of the akh Gene

The synthesis of the Dakh peptide is governed by the adipokinetic hormone (akh) gene. Understanding its genomic organization and the mechanisms that regulate its expression is fundamental to comprehending its physiological importance.

Chromosomal Localization of the akh Locus

The akh gene, also referred to as dAkh, has been precisely mapped to the third chromosome (3L) of Drosophila melanogaster. frontiersin.org Specifically, its cytological location is between bands 64A10 and 64B1. frontiersin.org The gene itself is composed of two exons. frontiersin.org The first exon is responsible for encoding the signal sequence and the initial amino acid of the active peptide, pyroglutamic acid (pGlu). frontiersin.org The entire gene gives rise to a polyadenylated messenger RNA (mRNA) that is approximately 600 bases in length. frontiersin.org

| Gene Details | |

| Gene Name | Adipokinetic hormone (Akh) |

| Synonyms | dAkh |

| Organism | Drosophila melanogaster (fruit fly) |

| Chromosomal Locus | 3L |

| Cytological Position | 64A7-64A7; between 64A10 and 64B1 frontiersin.orgnih.gov |

| Exon Count | 2 frontiersin.org |

Regulatory Elements Governing akh Gene Expression

The expression of the akh gene is tightly controlled to ensure appropriate levels of the this compound. Evidence suggests the presence of a negative auto-regulatory loop that governs Akh gene regulation. sdbonline.orgnih.govnih.gov This implies that the this compound itself, or a downstream signaling component, may inhibit the transcription of its own gene, preventing excessive production. Further research has pointed to the involvement of the transcription factor Forkhead box sub-group O (FoxO) downstream of AKH signaling, which mediates responses to oxidative stress. nih.gov While the precise enhancer and promoter elements are still under detailed investigation, the highly specific expression pattern of the akh gene points to a complex interplay of various regulatory factors.

Spatiotemporal Expression Patterns of akh mRNA

The expression of akh mRNA is highly localized and exhibits developmental specificity, ensuring that the this compound is produced in the right place and at the right time.

The exclusive site of akh mRNA expression, and therefore this compound synthesis, is the corpora cardiaca (CC). frontiersin.orgsdbonline.org The CC is an endocrine gland analogous to the alpha cells of the mammalian pancreas. frontiersin.orgnih.gov In Drosophila larvae, the CC is part of a composite endocrine structure known as the ring gland. sdbonline.org Studies have shown that most, if not all, cells within the corpora cardiaca express the akh gene. frontiersin.orgsdbonline.org Projections from these AKH-producing neurons suggest multiple target tissues, including the prothoracic gland and aorta in larvae, and the crop and brain in adults. sdbonline.org

The akh gene is expressed from the late embryonic stages and continues through to the adult stage. sdbonline.org While AKH signaling is dispensable for many aspects of development up to the end of metamorphosis, it plays a crucial role in adulthood, where it regulates body fat content, hemolymph sugar levels, and responses to nutritional and oxidative stress. sdbonline.orgnih.govnih.gov Interestingly, while the this compound is present and synthesized throughout these stages, its primary metabolic roles become more prominent in the adult fly. nih.gov The levels of the peptide are tightly regulated, as flies with one or three copies of the akh gene still maintain similar amounts of the neuropeptide. frontiersin.orgsdbonline.org

Identification of this compound Synthesis Sites in Corpora Cardiaca

This compound Precursor Processing and Maturation

The production of the functional this compound involves a series of post-translational modifications of a larger precursor protein. This intricate process ensures the generation of the bioactive octapeptide.

The akh gene encodes a 79-amino-acid preprohormone. nih.govsdbonline.org This precursor molecule contains a signal peptide at its N-terminus, the eight-amino-acid this compound, and a C-terminal peptide known as the AKH precursor-related peptide (APRP). nih.govplos.org

The maturation of the this compound follows a canonical pathway for neuropeptide processing:

Signal Peptide Cleavage: The initial signal peptide is removed as the preprohormone enters the secretory pathway. uniprot.org

Prohormone Convertase Cleavage: The resulting prohormone is then cleaved at a dibasic processing site (typically containing arginine or lysine (B10760008) residues) by a prohormone convertase. plos.orgresearchgate.net The specific proprotein convertase responsible for this cleavage in Drosophila is encoded by the amontillado (amon) gene. frontiersin.orgplos.org This cleavage separates the this compound from the APRP. plos.org

Carboxypeptidase and Amidation Enzymes: Following cleavage, the peptide undergoes further processing by a carboxypeptidase and amidating enzymes to produce the final, mature this compound. plos.org The C-terminus of the this compound is amidated, a common modification for many bioactive neuropeptides. uniprot.org

The final, bioactive this compound is an octomer with the sequence pGlu-Leu-Thr-Phe-Ser-Pro-Asp-Trp-NH₂. frontiersin.org

| Precursor and Peptide Details | |

| Preprohormone Length | 79 amino acids nih.govsdbonline.org |

| Components | Signal peptide, this compound, AKH precursor-related peptide (APRP) nih.govplos.org |

| Processing Enzyme | Amontillado (amon) proprotein convertase frontiersin.orgplos.org |

| Mature this compound | pGlu-Leu-Thr-Phe-Ser-Pro-Asp-Trp-NH₂ frontiersin.org |

Structure of the this compound Pre-prohormone

The journey of the this compound begins with the akh gene. In Drosophila melanogaster, this gene is located on chromosome 3L and consists of two exons. frontiersin.org The first exon encodes a signal sequence, which is a common feature of proteins destined for secretion, along with the first amino acid of the final peptide. frontiersin.org The initial product of translation is a pre-prohormone, a precursor molecule that is larger than the final, active hormone. frontiersin.orgsketchy.comwikipedia.org This pre-prohormone structure includes a signal peptide at the N-terminus, the this compound sequence itself, and an associated peptide known as the Adipokinetic Hormone Precursor-Related Peptide (APRP). frontiersin.orgsdbonline.org

The signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum, the first step in the secretory pathway. sketchy.comwikipedia.orgtaylorandfrancis.com Once inside, the signal peptide is cleaved off, leaving the prohormone. sketchy.comtaylorandfrancis.com This prohormone contains both the Dakh and APRP sequences, which are liberated through further processing. frontiersin.orgsdbonline.org The general structure of pre-prohormones consists of a signaling sequence, the prohormone itself, and sometimes additional peptide sequences. sketchy.com This precursor format allows for the coordinated production and eventual release of multiple peptide products from a single gene. taylorandfrancis.com

Enzymatic Cleavage and Post-Translational Modifications

The conversion of the Dakh prohormone into its biologically active form requires a series of enzymatic steps. These modifications are critical for the hormone's function and include proteolytic cleavage and other chemical alterations.

Role of Proprotein Convertases in this compound Biogenesis (e.g., Amontillado)

A key family of enzymes involved in the processing of prohormones is the proprotein convertases (PCs), which are subtilisin-like endopeptidases. plos.orgnih.gov In Drosophila, the proprotein convertase Amontillado (Amon), a homolog of the mammalian PC2, plays a crucial role in the biogenesis of the this compound. plos.orgnih.govresearchgate.net Amontillado is expressed in the same endocrine cells of the corpora cardiaca that produce Dakh. plos.org

Studies have shown that the production of mature Dakh is inhibited in amon mutants, as confirmed by mass spectrometric profiling. plos.orgnih.gov This indicates that the Dakh prohormone is a direct proteolytic target of the Amontillado enzyme. plos.orgnih.gov The inactivation of amon in the Adipokinetic hormone (AKH)-producing cells leads to hypoglycemia, which can be rescued by the expression of the akh gene, further confirming that Amontillado acts upstream of Dakh in the biosynthetic pathway. plos.org This highlights the conserved function of PC2-like enzymes in processing metabolic peptide hormones in both insects and vertebrates. plos.orgnih.gov

Proteolytic Processing Mechanisms for Bioactive this compound Formation

Proteolytic processing is a fundamental mechanism for activating many proteins and peptides from their inactive precursors, known as zymogens or prohormones. nih.govwikipedia.org This process involves the highly specific cleavage of peptide bonds by proteases. khanacademy.orgyoutube.com The cleavage often occurs at sites marked by specific amino acid residues, typically basic amino acids like lysine (Lys) and arginine (Arg). researchgate.net

In the case of the Dakh prohormone, proteolytic cleavage by enzymes like Amontillado liberates the mature this compound. frontiersin.orgplos.org The mature Drosophila AKH (DAKH) is an octapeptide with the sequence pGlu-Leu-Thr-Phe-Ser-Pro-Asp-Trp-NH2. frontiersin.orgresearchgate.net The processing of the prohormone is not limited to a single cleavage event but involves multiple steps that may occur in different cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, as the prohormone is trafficked into secretory vesicles. sketchy.comnih.gov The specificity of the proteases ensures that the correct bioactive peptide is generated. khanacademy.orgyoutube.com

Co-processing and Functional Implications of Adipokinetic Hormone Precursor-Related Peptide (APRP)

The Dakh pre-prohormone encodes not only the this compound but also the Adipokinetic Hormone Precursor-Related Peptide (APRP). frontiersin.orgsdbonline.org This co-processing means that for every molecule of Dakh produced, a molecule of APRP is also generated. frontiersin.org While the function of Dakh in regulating energy metabolism is well-established, the role of APRP has been less clear. sdbonline.orgnih.gov

APRP has been considered to be functionally orphan, with some studies suggesting it may act as a scaffold peptide during the processing of the AKH prohormone or have ecdysiotropic (molting-related) functions. sdbonline.orgnih.gov However, genetic mutant analysis in Drosophila where the APRP was specifically deleted did not show any effects on steroid-dependent processes. sdbonline.orgnih.gov In other insects like Locusta migratoria, it has been shown that APRPs can be further processed into smaller neuropeptides. nih.gov Despite its co-synthesis with Dakh, a direct role for APRP in the primary metabolic functions attributed to Dakh has not been definitively established. frontiersin.org

Regulatory Mechanisms of this compound Biosynthesis and Secretion

The production and release of the this compound are tightly regulated to maintain metabolic homeostasis. frontiersin.orgresearchgate.net This regulation occurs at multiple levels, from gene expression to the secretion of the stored hormone.

Evidence suggests that the amount of Dakh per fly is strictly controlled, as flies with one or three copies of the akh gene have similar levels of the peptide. frontiersin.orgsdbonline.org This indicates that Dakh biosynthesis is regulated to ensure that sufficient hormone is stored in secretory granules to meet physiological demands. frontiersin.org There is also evidence for a negative auto-regulatory loop in the regulation of the Akh gene itself. sdbonline.orgnih.gov

Biological Functions and Physiological Mechanisms of Dakh Peptide

Dakh Peptide in Systemic Energy Homeostasis

The this compound is a crucial hormonal signal for maintaining systemic energy homeostasis, acting as a functional analog to mammalian glucagon (B607659). nih.govnih.gov It is instrumental in mobilizing energy reserves in response to metabolic demands and stress. nih.gov The peptide is synthesized in and secreted from the corpora cardiaca (CC) and works in opposition to insulin-like peptides to ensure a stable internal metabolic environment. sdbonline.org

Modulation of Carbohydrate Metabolism

A primary function of the this compound is the regulation of carbohydrate metabolism, ensuring a steady supply of energy for cellular activities.

The this compound is a key player in elevating levels of hemolymph trehalose (B1683222), the primary circulating sugar in insects. sdbonline.orgnih.gov Trehalose, a disaccharide of two glucose molecules, is a stable and non-toxic energy source that can be maintained at high concentrations in the hemolymph. nih.gov The this compound, also referred to as a hypertrehalosemic hormone (HTH), stimulates the breakdown of glycogen (B147801) stores in the fat body and their subsequent release into the hemolymph as trehalose. sdbonline.orgfrontiersin.org This process is critical during periods of high energy demand or starvation. frontiersin.org Studies have shown that genetic manipulations leading to an overabundance of Dakh can result in hypertrehalosemia, a condition of elevated trehalose levels. google.com The mobilization of trehalose is a finely tuned process, with the this compound signaling through its receptor, AkhR, to initiate the catabolic cascade. sdbonline.org

Regulation of Lipid Metabolism

In addition to its role in carbohydrate metabolism, the this compound is a significant regulator of lipid metabolism, mobilizing stored fats for energy.

The this compound stimulates the breakdown of triglycerides (TGs), the main form of stored fat, in the fat body. nih.govsdbonline.org This lipolytic action releases fatty acids into the hemolymph, which can then be utilized by various tissues, such as muscles, for energy production. Overexpression of the this compound has been shown to enhance fat metabolism. nih.gov This regulation of lipid breakdown is crucial for long-term energy storage and utilization. Research indicates that in the absence of Dakh signaling, there can be an accumulation of specific diglyceride and triglyceride species. sdbonline.org

Cardioacceleratory Effects of this compound

The this compound exhibits cardioacceleratory properties, influencing heart rate in insects. sdbonline.orgsdbonline.org This effect has been observed in various insect species, including cockroaches. sdbonline.org In Drosophila, Dakh, as part of the broader RPCH (red pigment concentrating hormone)/AKH family of peptides, can increase heart rate, particularly in the prepupal stage. sdbonline.orgkuleuven.be This function highlights the peptide's role in preparing the organism for energy-demanding activities by increasing circulatory system performance.

This compound Influence on Behavioral Phenotypes

The influence of the this compound extends to the modulation of various behavioral phenotypes. For instance, it has been implicated in regulating feeding-related behaviors. scholaris.ca The peptide can increase the motivation to feed and acts as an orexigenic peptide, promoting food consumption. researchgate.net Furthermore, Dakh signaling has been linked to locomotor activity. sdbonline.org Overexpression of the this compound can lead to an increase in spontaneous activity, which is associated with its role in enhancing fat metabolism. nih.gov These behavioral modifications are part of a coordinated response to maintain metabolic homeostasis and ensure survival, especially under conditions of nutritional stress. nih.gov

Neuro-modulatory Contributions to Insect Behavior

Neuropeptides are fundamental signaling molecules in the nervous system that modulate neural circuits to control a wide array of adaptive behaviors and physiological states. nih.govnih.gov They can function as hormones, neurotransmitters, or neuromodulators, coordinating complex behaviors in response to both internal and external cues. mdpi.com The this compound, as part of the broader adipokinetic hormone family, functions as a key neuromodulator, particularly in behaviors linked to metabolism and stress. nih.govnih.gov

The influence of Dakh on foraging is a prime example of its neuromodulatory role. sdbonline.org By acting on the nervous system, it shifts the animal's behavioral state from a resting or satiated state to an active, food-seeking state. scholaris.caresearchgate.net This modulation is critical for survival, ensuring that the insect actively seeks out new energy sources when its internal reserves are depleted. scienceopen.com The Dakh signaling system operates in concert with other neptidergic systems, such as those involving Drosophila insulin-like peptides (DILPs), to maintain metabolic homeostasis. sdbonline.orgscholaris.ca While Dakh acts as a glucagon-like hormone to mobilize energy, DILPs have an opposing, insulin-like function. sdbonline.org This antagonistic relationship is a cornerstone of metabolic regulation that influences a wide range of behaviors beyond just feeding. sdbonline.orgscholaris.ca

This compound Involvement in Developmental Physiology

The this compound's influence extends to the regulation of developmental processes, particularly in the larval stages of Drosophila. The gene encoding Dakh (Akh) is expressed exclusively in the corpora cardiaca (CC), an endocrine gland component of the larval ring gland, from the late embryonic stage through to adulthood. frontiersin.orgsdbonline.org

Assessment of Larval Developmental Roles

While initial studies on Dakh mutants in nutrient-rich conditions did not reveal a significant role in development, subsequent research has shown that Dakh signaling is crucial for modulating the pace of larval development, especially under conditions of nutrient stress. frontiersin.orgnih.govnih.gov When larvae are raised in a low-nutrient environment, they experience developmental delays. nih.govfrontiersin.org Research manipulating the Dakh signaling pathway has demonstrated that these delays are dependent on the peptide. nih.govfrontiersin.org

Specifically, altering Dakh signaling in the corpora cardiaca of larvae under nutrient stress leads to significant delays in the transition to pupariation and increased lethality. nih.govfrontiersin.org Conversely, in nutrient-abundant conditions, the absence of Dakh signaling does not impede normal development through to metamorphosis. nih.gov This indicates that the this compound is part of a sophisticated, nutrient-sensitive pathway that adjusts developmental timing in response to environmental conditions, likely to ensure the larva reaches a critical weight for metamorphosis despite poor nutrition. frontiersin.orgnih.gov

Interplay with Ecdysteroid Signaling Pathways

The mechanism by which the this compound influences larval development appears to involve a direct interplay with the ecdysteroid signaling pathway. nih.gov Ecdysteroids, the primary insect steroid hormones, are essential for initiating key developmental transitions, including molting and metamorphosis. frontiersin.org They are produced in the prothoracic gland (PG), which is located adjacent to the corpora cardiaca (CC) within the ring gland. frontiersin.orgnih.gov

Evidence points to a paracrine signaling mechanism where Dakh, secreted from nerve endings of the CC, acts directly on the neighboring PG. nih.govfrontiersin.org The secretion of ecdysteroids from the PG is known to be regulated by a process of calcium-mediated vesicle exocytosis. sdbonline.orgnih.gov Crucially, studies have shown that the application of this compound to the PG leads to an increase in cytosolic free calcium levels. nih.govfrontiersin.org This finding strongly suggests that Dakh signaling can directly stimulate the machinery responsible for ecdysteroid secretion. frontiersin.orgnih.gov This interaction provides a link between the organism's metabolic state, as signaled by Dakh, and the central developmental clock governed by ecdysteroids, allowing the insect to fine-tune its development in response to nutrient availability. frontiersin.orgnih.gov

Molecular Interactions and Receptor Dynamics of Dakh Peptide

Dakh Peptide Receptor Characterization and Binding Kinetics

The physiological effects of the this compound are contingent upon its interaction with a specific cell-surface receptor. The characterization of this receptor and the kinetics of the binding process are fundamental to understanding the peptide's biological role.

The receptor for the this compound in Drosophila melanogaster has been identified and is known as the Dakh receptor (DAKHR), or adipokinetic hormone receptor (AKHR). frontiersin.org The molecular cloning and characterization of this receptor revealed that it is a seven-transmembrane domain G-protein coupled receptor (GPCR). frontiersin.org

Initial research into its structure noted a significant similarity to the mammalian gonadotropin-releasing hormone (GnRH) receptor, which led to it originally being named GnRHR. frontiersin.org However, subsequent studies confirmed that its endogenous ligand was the adipokinetic hormone, leading to its renaming as AKHR. frontiersin.org This identification was a critical step, establishing the first link in the signaling chain for adipokinetic hormones in insects. frontiersin.org

| Receptor Attribute | Description | Source |

| Official Name | Adipokinetic Hormone Receptor (AKHR); Dakh Receptor (DAKHR) | frontiersin.org |

| Original Name | Gonadotropin-Releasing Hormone Receptor (GnRHR) | frontiersin.org |

| Receptor Class | G-protein Coupled Receptor (GPCR) | frontiersin.orguzh.ch |

| Organism | Drosophila melanogaster | frontiersin.org |

| Structure | Seven-transmembrane domain protein | frontiersin.org |

Ligand-receptor specificity is a critical feature of cellular signaling, ensuring that a hormone binds to its correct receptor to elicit a precise physiological response. open.edu This specificity is determined by the binding affinity between the ligand and the receptor's binding site, a value often quantified by the dissociation constant (KD). open.edu A lower KD value signifies a higher affinity, meaning lower concentrations of the ligand are needed for binding. bmglabtech.com

For the this compound, its receptor (AKHR) demonstrates high specificity for adipokinetic hormones. frontiersin.org While the structural homology to the mammalian GnRH receptor is notable, the functional identification confirmed AKH as its true ligand. frontiersin.org The binding of a ligand like the this compound to its GPCR involves multiple contact points and induces a conformational change in the receptor, which is essential for initiating the downstream signal. americanpeptidesociety.orgkhanacademy.org

Studies on related peptide-GPCR interactions, such as those involving the GnRH receptor, utilize advanced techniques to determine binding kinetics. nih.gov These analyses measure key parameters that provide insight into the interaction's dynamics.

| Kinetic Parameter | Definition | Relevance |

| Association Rate (k_on) | The rate at which the ligand binds to the receptor to form a complex. bmglabtech.com | Measures the speed of binding initiation. |

| Dissociation Rate (k_off) | The rate at which the ligand-receptor complex breaks apart. bmglabtech.com | Indicates the stability of the binding. |

| Dissociation Constant (K_D) | The ratio of k_off to k_on (k_off/k_on), representing the ligand concentration at which 50% of receptors are occupied at equilibrium. bmglabtech.com | A key measure of binding affinity; a lower KD indicates higher affinity. |

| Residence Time | The average duration a ligand remains bound to its receptor (1/k_off). nih.gov | A longer residence time can correlate with prolonged drug efficacy in therapeutic contexts. nih.gov |

Identification and Molecular Cloning of this compound Receptors

Intracellular Signal Transduction Pathways Initiated by this compound

Upon binding of the this compound to its receptor, a cascade of intracellular events is triggered. This process, known as signal transduction, relays the external signal to internal cellular machinery, ultimately altering the cell's function. khanacademy.orgnih.gov The this compound initiates signaling primarily through pathways involving cyclic GMP and nitric oxide.

Cyclic guanosine (B1672433) 3′,5′-monophosphate (cGMP) is a ubiquitous second messenger that mediates a wide array of physiological processes. nih.gov The binding of peptide hormones to their cell-surface receptors is a known mechanism for activating intracellular protein kinases via second messengers like cGMP. wikipedia.org In the case of the this compound, its binding to the AKHR, a GPCR, is understood to initiate a signaling cascade that leads to the synthesis of cGMP. frontiersin.orgnih.gov This process is catalyzed by the enzyme guanylate cyclase. wikipedia.org The subsequent rise in intracellular cGMP levels activates downstream effectors, most notably cGMP-dependent protein kinase (PKG), which then phosphorylates target proteins to exert a physiological response. nih.govwikipedia.org

The nitric oxide (NO) signaling pathway is intricately linked with cGMP activation. nih.govfrontiersin.org NO, a gaseous signaling molecule, acts as a potent activator of soluble guanylate cyclase (sGC). um.esmdpi.com When NO levels rise within a cell, it binds to sGC, stimulating the conversion of guanosine triphosphate (GTP) into cGMP. nih.govum.es This NO-sGC-cGMP pathway is a principal mechanism for cGMP production in many cell types. frontiersin.org Research into related physiological processes, such as those in cardiac myocytes, shows that NO-stimulated PKG activity plays a key regulatory role, suggesting that the this compound's signaling can be modulated by the nitric oxide pathway to fine-tune cellular responses. frontiersin.org

The activation of the cGMP pathway by the this compound leads to the modulation of several downstream effector molecules, primarily through the action of cGMP-dependent protein kinase (PKG). nih.gov These effectors are critical for translating the initial peptide signal into a definitive cellular action.

cGMP-Dependent Protein Kinase (PKG) : As the major intracellular receptor for cGMP, PKG is the primary downstream effector. nih.gov Upon activation by cGMP, PKG phosphorylates a variety of substrate proteins, thereby regulating their activity. nih.govnih.gov

Ion Channels : Research has shown that PKG can directly phosphorylate and inhibit voltage-gated calcium channels (VGCCs), such as Cav1.2. frontiersin.org This action reduces the influx of calcium ions (Ca2+), thereby lowering intracellular calcium concentrations ([Ca2+]i) and modulating processes like hormone secretion. frontiersin.org

Protein Phosphatases : The cGMP/PKG pathway can regulate the activity of protein phosphatases, which are enzymes that remove phosphate (B84403) groups from proteins. For example, in the nervous system, PKG has been shown to phosphorylate DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a potent inhibitor of protein phosphatase 1. nih.gov This demonstrates a mechanism where cGMP signaling can control the broader phosphorylation state of the cell.

Transcription Factors : The effects of cGMP signaling can extend to the regulation of gene expression. imrpress.com PKG can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). imrpress.com This phosphorylation can lead to the activation of specific genes, resulting in long-term changes in cellular function. imrpress.com

| Downstream Effector | Modulating Enzyme | Effect of this compound Signaling |

| cGMP-Dependent Protein Kinase (PKG) | Guanylate Cyclase | Activated by elevated cGMP levels. nih.govnih.gov |

| Voltage-Gated Calcium Channels (VGCCs) | PKG | Phosphorylated and inhibited, leading to decreased intracellular Ca2+. frontiersin.org |

| Protein Phosphatase Regulators (e.g., DARPP-32) | PKG | Phosphorylated, leading to modulation of protein phosphatase activity. nih.gov |

| Transcription Factors (e.g., CREB) | PKG | Phosphorylated, leading to changes in gene expression. imrpress.com |

Nitric Oxide Pathway Modulation

Cross-Regulatory Interactions of this compound with Other Endocrine Factors

The this compound, the Drosophila analogue of vertebrate glucagon (B607659), does not operate in isolation. nih.gov Its function is deeply embedded within a complex neuroendocrine network that governs metabolic homeostasis, growth, and behavior. The peptide's activity is modulated through intricate cross-regulatory interactions with a suite of other key signaling molecules, including insulin-like peptides, neuropeptides, and steroid hormones. These interactions can be synergistic or antagonistic, creating a finely tuned system that allows the organism to adapt to changing internal and external conditions.

Integration with Drosophila Insulin-like Peptide (DILP) System

The most prominent and well-characterized interaction of the this compound is its antagonistic relationship with the Drosophila Insulin-like Peptides (DILPs). This functional opposition is a cornerstone of metabolic homeostasis in flies, mirroring the glucagon-insulin axis in vertebrates. nih.govsdbonline.org While Dakh mobilizes energy reserves by breaking down glycogen (B147801) and lipids, DILPs promote energy storage. nih.gov The coordination between these two systems is essential for maintaining stable hemolymph sugar levels. nih.gov

Key aspects of the Dakh-DILP integration include:

Antagonistic Regulation of Metabolism : Dakh and DILPs exert opposing effects on carbohydrate metabolism. sdbonline.org DILPs are released in response to high sugar levels (hyperglycemia) to promote glucose uptake and storage, whereas Dakh is secreted from the corpora cardiaca (CC) cells in response to low sugar levels (hypoglycemia) to mobilize stored energy. nih.gov

Coordinated Secretion : The secretion of Dakh and DILPs must be tightly coordinated to ensure glucose homeostasis. nih.gov This is partly achieved through cell-autonomous nutrient sensing in both the Dakh-producing CC cells and the insulin-producing cells (IPCs) via evolutionarily conserved K-ATP channels. nih.gov

Neuronal and Genetic Crosstalk : Evidence suggests direct intercellular communication between the two systems. Nerve fibers from the DILP-producing neurons have been observed projecting to the Dakh-producing (AKHergic) neurons, indicating a direct regulatory link. sdbonline.org Furthermore, genetic studies reveal complex epistatic interactions. For instance, mutants of dilp2 show extended lifespan and increased levels of Adipokinetic Hormone (AKH, or Dakh) mRNA and protein, an effect that is dependent on the presence of dilp1. nih.govbiorxiv.org This suggests that DILP2 normally acts to repress dilp1, and the loss of this repression allows DILP1 to promote longevity, partly through the regulation of Dakh. nih.gov

| Interaction Type | Description | Key Research Finding | Reference |

|---|---|---|---|

| Metabolic | Antagonistic control of carbohydrate and lipid metabolism. | Dakh acts as a glucagon-like hormone, while DILPs function like insulin (B600854) to regulate hemolymph glucose. | sdbonline.org, nih.gov |

| Secretory | Coordinated release to maintain energy homeostasis. | Secretion is regulated by circulating glucose titers sensed by K-ATP channels in both cell types. | nih.gov |

| Neuronal | Direct neural connections suggest regulatory communication. | Nerve fibers from DILP neurons project to Dakh-producing neurons in the corpora cardiaca. | sdbonline.org |

| Genetic (Epistasis) | Genetic pathways of specific DILPs modulate Dakh expression. | Loss of dilp2 leads to increased Dakh expression in a dilp1-dependent manner, impacting lifespan. | nih.gov, biorxiv.org |

Functional Interrelationship with Neuropeptide F (NPF) Signaling

Neuropeptide F (NPF), the Drosophila homolog of mammalian Neuropeptide Y (NPY), is another crucial player in the regulation of feeding behavior and metabolism that functionally intersects with the Dakh system. frontiersin.org NPF signaling primarily acts to integrate nutrient status with feeding decisions and metabolic adjustments. sdbonline.org

The core of the Dakh-NPF interrelationship lies in NPF's role as a central regulator of both insulin and glucagon-like hormone secretion. Research has shown that NPF, secreted from the midgut in response to sugar, acts as an incretin-like hormone. sdbonline.org NPF signaling through its receptor (NPFR) in the corpora cardiaca and insulin-producing cells leads to the suppression of Dakh (the glucagon-like hormone) production while simultaneously enhancing the secretion of DILPs. sdbonline.org This coordinated action promotes lipid anabolism and prevents hyperglycemia after feeding. The loss of this NPF-mediated regulation results in significant metabolic dysfunction, including hyperphagia and lipodystrophy. sdbonline.org This places NPF as an upstream regulator that orchestrates the balance between the Dakh and DILP systems in response to nutrient intake.

Synergistic and Antagonistic Actions with Other Hormones and Neurotransmitters (e.g., Juvenile Hormone, Ecdysone (B1671078), Octopamine)

The regulatory network influencing Dakh extends to other key signaling molecules that control development, reproduction, and stress responses. While direct interactions are not always characterized, their interplay within shared physiological circuits reveals functional connections.

Juvenile Hormone (JH) : JH is a sesquiterpenoid hormone that regulates metamorphosis and reproduction. nih.gov In larvae, JH has been shown to negatively regulate feeding as a downstream factor of Neuropeptide F (NPF). sdbonline.org Given that NPF signaling also suppresses Dakh production, JH and Dakh appear to be components of a larger NPF-regulated network controlling feeding and metabolism. sdbonline.org Furthermore, there is significant cross-talk between JH, insulin-like peptides (ILPs), and the steroid hormone ecdysone in coordinating metabolism with reproduction, creating an indirect regulatory axis with Dakh. escholarship.org

Octopamine (B1677172) : As the invertebrate counterpart to norepinephrine, octopamine is a key neurotransmitter involved in stress responses, arousal, and mobilizing energy for flight. Its function can be seen as synergistic with Dakh in the context of energy mobilization. Like Dakh, octopamine can stimulate the breakdown of energy stores. It is also implicated, along with NPF and ecdysone, in regulating female germline stem cell niche signaling in response to mating. sdbonline.org The interplay between octopamine and other hormones like JH and ecdysone in regulating metabolism has also been documented. researchgate.net

| Hormone/Neurotransmitter | Nature of Interaction with Dakh System | Observed Effect/Pathway | Reference |

|---|---|---|---|

| Juvenile Hormone (JH) | Indirect/Networked | Part of the NPF-regulated network for feeding; acts antagonistically with ecdysone in regulating ILPs, which are themselves antagonistic to Dakh. | sdbonline.org, escholarship.org |

| Ecdysone | Indirect/Networked | Differentially regulates ILP expression, counteracting the effects of the JH pathway and thus influencing the Dakh/DILP balance. | escholarship.org |

| Octopamine | Functional Synergy/Networked | Shares function in energy mobilization for stress/activity. Part of a broader signaling network with NPF and ecdysone. | sdbonline.org, researchgate.net |

Advanced Methodologies in Dakh Peptide Research

Genetic Perturbation and Genome Editing Technologies

Genetic manipulation techniques have been instrumental in elucidating the in vivo functions of the Dakh peptide. These approaches range from targeted gene deletion to the specific ablation of the cells that produce the hormone.

The advent of CRISPR/Cas9 genome engineering has enabled the creation of precise mutations in the akh gene, allowing for a definitive analysis of its function. Researchers have successfully used CRISPR/Cas9-assisted mutagenesis to generate specific mutant fly lines. nih.govsdbonline.org One such study created an AKH-specific mutant (AkhA) with an in-frame deletion of the two C-terminal amino acids of the Dakh octapeptide, leaving the sequence for the associated Adipokinetic Hormone Precursor-Related Peptide (APRP) intact. nih.gov Further mutations were generated to create double mutants lacking both AKH and APRP (AkhAP and AkhSAP). nih.govnih.gov These mutant lines have been crucial in demonstrating that while Dakh signaling is largely dispensable for development, it is essential during adulthood for regulating body fat content, hemolymph sugar levels, and responses to nutritional and oxidative stress. nih.govsdbonline.org

Table 1: Examples of CRISPR/Cas9-Generated akh Gene Mutations and Their Phenotypes

| Mutant Allele | Genetic Modification | Key Phenotypic Findings |

| AkhA | In-frame deletion of the two C-terminal amino acids of the this compound. nih.gov | Normal development and metamorphosis; regulates adult body fat content and hemolymph sugar levels. nih.gov |

| AkhAP | Deletion of both Dakh (AKH) and APRP. nih.gov | Similar phenotype to AkhA, indicating APRP is not essential for the tested steroid-dependent processes. nih.govsdbonline.org |

| AkhSAP | Deletion of Dakh (AKH) and APRP. nih.gov | Used in studies to confirm the roles of AKH in adult energy homeostasis and stress resistance. nih.govnih.gov |

To investigate the effects of elevated this compound levels, researchers employ conditional overexpression systems, most commonly the UAS/GAL4 system. By creating transgenic flies that carry the akh cDNA downstream of a UAS promoter, its expression can be driven in specific tissues or at specific times by crossing these flies with a GAL4 driver line. nih.gov Studies involving the ectopic or overexpression of the akh gene have shown that increased Dakh signaling leads to a reduction in lipid levels. nih.gov Overexpression of the this compound has been demonstrated to enhance fat metabolism and increase spontaneous physical activity, which in some contexts contributes to lifespan extension. nih.gov However, other research has found that overexpression specifically in the Dakh-producing cells is not, by itself, sufficient to extend lifespan, highlighting the complexity of its regulatory network. umich.edu These findings underscore the peptide's role as a key catabolic hormone.

A powerful strategy to understand the systemic role of the this compound is the targeted ablation of the neurosecretory cells that produce it, the adipokinetic hormone-producing cells (APCs) of the corpora cardiaca. aging-us.comphysiology.org This is typically achieved by using a specific GAL4 driver expressed only in APCs (Akh-GAL4) to drive the expression of cell death-inducing (apoptosis) transgenes, such as reaper (rpr) and head involution defective (hid). physiology.orgphysiology.orgnih.gov

The results from these ablation studies are consistent and profound. Flies lacking APCs exhibit decreased levels of circulating trehalose (B1683222), the main blood sugar in insects, in both larval and adult stages. physiology.orgphysiology.org A major behavioral outcome is progressive hypoactivity. physiology.org Strikingly, under starvation conditions, these hypoactive flies with ablated APCs survive significantly longer—in some cases around 50% longer—than control flies. physiology.orgfrontiersin.org This extended survival is attributed to a slower mobilization and consumption of their stored energy reserves due to the absence of the this compound. physiology.orgfrontiersin.org These results firmly establish the this compound as a critical regulator of energy mobilization and activity levels, particularly during periods of nutrient scarcity. sdbonline.orgfrontiersin.org

Conditional Expression and Overexpression of this compound

Quantitative Omics Approaches

High-throughput "omics" technologies have provided a broader, systems-level view of this compound regulation and function, moving beyond single-gene analyses.

Proteomic approaches have been applied to identify and characterize the this compound and its associated molecular networks. The this compound itself, cataloged in the UniProt proteomic database as AKH_DROME, is processed from a 79-amino acid propeptide. uniprot.org The final, active octapeptide undergoes post-translational modifications, including N-terminal pyrrolidone carboxylic acid formation and C-terminal amidation. uniprot.org

Advanced proteomic techniques have been used to investigate the post-transcriptional regulation of the akh gene. In one study, affinity pull-down of akh messenger RNA (mRNA) from Drosophila S2 cell lysates, followed by mass spectrometry, was used to profile interacting proteins. nih.gov This analysis identified 91 proteins that bind to the akh mRNA, including a significant cluster of ribosomes and known RNA-binding proteins (RBPs). nih.gov These findings suggest that the akh mRNA is under active translation within a complex of RBPs, which likely regulate its stability, localization, and translational efficiency. nih.gov

Transcriptomic analysis, primarily through RNA sequencing (RNA-seq), has been a powerful tool for studying the regulation of the akh gene. By sequencing the entire transcriptome of isolated APCs, researchers have identified the expression of numerous ion channels and G protein-coupled receptors, providing a molecular blueprint of the machinery that governs this compound secretion. nih.govfrontiersin.orgnih.gov For example, single-cell RNA sequencing of APCs revealed the expression of 39 different ion channel genes, which were then functionally screened using RNAi to identify their roles in regulating starvation resistance, an AKH-dependent phenotype. nih.govfrontiersin.org

Comparative transcriptomic studies, which compare gene expression profiles under different conditions, have revealed that akh gene expression is highly dynamic and responsive to metabolic state. For instance, when Drosophila were fed a diet containing the sugar alcohol erythritol, which induces a state of energy deprivation, transcriptomic analysis showed that akh expression was significantly upregulated. mdpi.comresearchgate.net Similarly, a diet supplemented with curcumin (B1669340) also led to the upregulation of the akh gene. mdpi.com These analyses demonstrate that the transcriptional regulation of the akh gene is a key component of the organism's response to diverse dietary and metabolic challenges. mdpi.commdpi.com

Table 2: Summary of Transcriptomic Analyses of akh Gene Expression

| Experimental Condition | Methodology | Key Finding for akh Gene |

| Starvation vs. Fed State | Single-cell RNA-seq of APCs frontiersin.orgnih.gov | No significant change in akh transcript levels, but revealed expression of numerous ion channels and receptors regulating secretion. frontiersin.orgnih.gov |

| Erythritol Feeding | Whole-body RNA-seq mdpi.comresearchgate.net | Significant upregulation of akh gene expression, indicating a response to energy deprivation. mdpi.comresearchgate.net |

| Curcumin Diet | Whole-body RNA-seq mdpi.com | Upregulation of akh gene expression, suggesting a role in the metabolic response to curcumin. mdpi.com |

Metabolomic Signatures Associated with this compound Function

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has emerged as a powerful tool to elucidate the functional roles of peptides like the this compound. frontiersin.orgmetaboanalyst.ca By analyzing the global metabolic changes that occur in response to the this compound, researchers can identify the metabolic pathways it influences. Untargeted metabolomic profiling, often utilizing techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), allows for the detection and quantification of a wide array of metabolites in biological samples. frontiersin.orgnih.gov

In the context of this compound research, metabolomic studies aim to identify a unique "metabolomic signature" — a distinct pattern of metabolite changes that is consistently associated with the peptide's activity. frontiersin.orgnih.govnih.govfrontiersin.org This signature can serve as a biomarker for the peptide's function and provide clues about its mechanism of action. metaboanalyst.canih.gov For instance, alterations in amino acid, lipid, and carbohydrate metabolism have been identified as key indicators in various biological processes. frontiersin.orgnih.gov The analysis of these metabolic shifts helps to construct a comprehensive picture of the physiological impact of the this compound. researchgate.net

The process typically involves comparing the metabolomes of systems with and without the influence of the this compound. Statistical methods, such as partial least squares discriminant analysis (PLS-DA), are then employed to differentiate between the metabolic profiles and identify the metabolites that are most significantly altered. nih.gov Pathway analysis can further reveal which metabolic pathways are most affected, offering a deeper understanding of the peptide's biological role. metaboanalyst.canih.gov

Table 1: Illustrative Metabolomic Changes Associated with this compound Activity

| Metabolite Class | Observed Change | Implicated Pathway | Potential Functional Implication |

| Amino Acids | Increased/Decreased Levels | Amino Acid Metabolism | Altered protein synthesis or energy metabolism |

| Lipids | Altered Acylcarnitine Profile | Fatty Acid Oxidation | Changes in cellular energy utilization |

| Carbohydrates | Glycolytic Intermediates Fluctuation | Glycolysis/Gluconeogenesis | Modulation of glucose metabolism |

Structural Biology Techniques for this compound and its Complexes

Understanding the three-dimensional structure of the this compound and its complexes with binding partners is crucial for deciphering its function at a molecular level. Several high-resolution structural biology techniques are employed for this purpose.

X-ray crystallography is a cornerstone technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. researchgate.netwwu.edunih.gov By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the study of the this compound, X-ray crystallography is invaluable for elucidating the precise interactions between the peptide and its protein binding partners. researchgate.netmdpi.comnih.gov To achieve this, a stable complex of the this compound and its partner protein must first be crystallized. The resulting crystal structure reveals the detailed architecture of the binding interface, including the specific amino acid residues involved in the interaction and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netnih.gov This information is critical for understanding the specificity of the this compound for its target and for the rational design of molecules that can modulate this interaction. mdpi.combakerlab.org

Table 2: Key Information Obtained from X-ray Crystallography of this compound-Protein Complexes

| Structural Feature | Significance |

| High-resolution 3D structure | Provides a detailed view of the binding interface. nih.gov |

| Identification of interacting residues | Reveals the key amino acids mediating the binding. researchgate.net |

| Characterization of binding mode | Shows how the peptide fits into the binding pocket of the protein. nih.gov |

| Water-mediated interactions | Identifies the role of solvent molecules in the complex formation. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them. nmims.edunih.gov It is particularly well-suited for studying the structure and dynamics of peptides and proteins in solution, providing information that is complementary to the static picture offered by X-ray crystallography. uzh.chnih.govnih.govias.ac.in

For the this compound, NMR spectroscopy is employed to determine its three-dimensional conformation in a solution that mimics its physiological environment. nmims.eduresearchgate.net Experiments such as 2D Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish through-bond and through-space correlations between atoms, respectively. nmims.edunih.govyoutube.com These correlations are then used as constraints in computational algorithms to calculate an ensemble of structures representing the conformational flexibility of the peptide. nih.govmdpi.com This is especially important for peptides like Dakh, which may not have a single, rigid structure. nih.gov Furthermore, NMR can be used to map the binding interface upon interaction with a partner molecule by monitoring changes in the chemical shifts of the peptide's atoms. nih.govnih.gov

Table 3: NMR Parameters and their Structural Interpretation for this compound

| NMR Experiment | Information Gained | Structural Interpretation |

| TOCSY | Through-bond connectivities | Assignment of amino acid spin systems. nmims.edu |

| NOESY | Through-space proximities (<5 Å) | Inter-proton distances for structure calculation. uzh.chyoutube.com |

| Chemical Shift Perturbations | Changes upon binding | Identification of residues involved in molecular interactions. |

| J-coupling Constants | Dihedral angles | Constraints on the peptide backbone and side-chain conformations. researchgate.net |

Cryo-electron microscopy (cryo-EM) is a revolutionary technique in structural biology that allows for the determination of the structure of large biomolecular complexes at near-atomic resolution. americanpeptidesociety.orgfrontiersin.org In cryo-EM, a sample is rapidly flash-frozen in vitreous ice, preserving the native conformation of the molecules. americanpeptidesociety.org The frozen sample is then imaged using an electron microscope, and sophisticated image processing software is used to reconstruct a three-dimensional model from thousands of two-dimensional projection images. americanpeptidesociety.org

Cryo-EM is particularly advantageous for studying large and flexible complexes, such as the this compound bound to its membrane receptor. researchgate.netnih.govnih.govnih.gov These types of complexes are often difficult to crystallize, making X-ray crystallography challenging. americanpeptidesociety.org Cryo-EM has been successfully used to visualize the interaction between peptide agonists and their G protein-coupled receptors (GPCRs), revealing the conformational changes that occur upon peptide binding and receptor activation. nih.govzidd.ac.cnebi.ac.ukmdpi.com For the this compound, cryo-EM can provide critical insights into how it engages its receptor and initiates downstream signaling pathways. nih.gov

Table 4: Advantages of Cryo-EM for Studying this compound-Receptor Complexes

| Feature | Advantage |

| No need for crystallization | Enables the study of large, flexible, or heterogeneous complexes. americanpeptidesociety.org |

| Near-native state | Samples are preserved in a close-to-physiological state. americanpeptidesociety.org |

| Visualization of conformational changes | Allows for the characterization of different functional states of the receptor. nih.gov |

| High-resolution structures | Can provide detailed models of the peptide-receptor interface. frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation

Advanced Spectroscopic and Biophysical Characterization

Beyond the core structural biology techniques, other advanced spectroscopic methods provide unique information about the behavior of the this compound, particularly at interfaces.

Sum Frequency Generation (SFG) vibrational spectroscopy is a surface-specific nonlinear optical technique that provides information about the structure, orientation, and ordering of molecules at interfaces. nih.govnih.govresearchgate.net SFG is inherently interface-selective, meaning it only generates a signal from regions where there is a lack of inversion symmetry, such as at the interface between two different media. nih.govacs.org

In the context of this compound research, SFG is a powerful tool for studying the peptide's interactions with biological membranes or other surfaces in situ and in real-time. nih.govnih.gov By analyzing the vibrational spectra of the peptide's amide I band, researchers can deduce its secondary structure (e.g., α-helix, β-sheet) and orientation at the interface. researchgate.netpnas.orgosti.govnih.gov This is crucial for understanding how the this compound interacts with cell membranes, which is often a key step in its biological function. SFG can provide unique molecular-level details about these complex interfacial processes that are not accessible with other techniques. nih.govresearchgate.netnih.gov

Table 5: Information from SFG Spectroscopy of Interfacial this compound

| SFG Spectral Feature | Information Derived |

| Amide I band position and shape | Secondary structure of the peptide at the interface (α-helix, β-sheet, random coil). researchgate.netpnas.org |

| Polarization dependence of SFG signal | Orientation and ordering of the peptide on the surface. nih.govacs.org |

| Chiral SFG signals | Provides additional details on the secondary structure and orientation of chiral molecules like peptides. acs.orgpnas.org |

| Time-resolved SFG | Kinetics of peptide adsorption and conformational changes at the interface. nih.gov |

Bioinformatic and Comparative Evolutionary Analyses

Bioinformatic and comparative evolutionary analyses have become indispensable tools in unraveling the complexities of the Adipokinetic Hormone (AKH) family and its associated signaling systems. These computational approaches allow researchers to trace the evolutionary history of these peptides, understand their diversification across different arthropod lineages, and predict the functional consequences of sequence variations.

Phylogenetic Reconstruction of Adipokinetic Hormone Family Members

Phylogenetic analysis of the AKH family reveals a deep evolutionary history, with origins tracing back to a common ancestor of protostomes and deuterostomes. frontiersin.orgresearchgate.net The AKH signaling system is considered to be evolutionarily related to the vertebrate gonadotropin-releasing hormone (GnRH) system, forming a large peptide superfamily that also includes corazonin (B39904) (CRZ) and AKH/corazonin-related peptide (ACP). frontiersin.orgnih.govfrontiersin.org This relationship is supported by structural similarities between the peptides and their G-protein coupled receptors. frontiersin.orgmdpi.com

The evolution of the AKH/GnRH signaling system is thought to have occurred through gene duplication and subsequent diversification. nih.govfrontiersin.org One proposed model suggests that in the protostomian lineage, an ancestral GnRH-like receptor and its ligand gene duplicated, leading to the emergence of the corazonin and AKH signaling systems. nih.gov A further duplication of the AKH system is believed to have given rise to the ACP signaling pathway in arthropods. nih.govbiorxiv.org

Phylogenetic trees constructed from amino acid sequences of AKH peptides and their receptors consistently show that insect AKH receptors form a distinct cluster, separate from those for ACP and CRZ. mdpi.com These analyses have been instrumental in classifying newly discovered peptides and understanding their evolutionary relationships. For instance, the primary structures of AKHs have been used to clarify phylogenetic relationships within various insect orders, such as Odonata and Diptera. frontiersin.orgnih.gov In Odonata, the distribution of specific AKH variants supports the monophyly of the Zygoptera and the sister group relationship between Anisozygoptera and Anisoptera. nih.gov Similarly, in Diptera, the diversity of AKH sequences helps to trace evolutionary trends, with a hypothetical ancestral AKH from which other dipteran AKHs likely evolved through point mutations. frontiersin.org

The study of AKH family members extends beyond insects to other arthropods and even other protostome phyla. AKH-like peptides have been identified in mollusks, annelids, tardigrades, rotifers, and priapulids, indicating that this signaling system is widespread. nih.govnih.gov The discovery of these peptides in a broad range of invertebrates supports the idea that the AKH-GnRH signaling system arose very early in metazoan evolution. frontiersin.orgresearchgate.netpnas.org

Table 1: Representative Adipokinetic Hormone Family Peptides Across Different Taxa

Comparative Genomics of akh Genes Across Arthropods

The advent of whole-genome sequencing for a wide range of arthropod species has enabled large-scale comparative analyses of the akh gene and its cognate receptor. These studies have revealed both conservation and remarkable diversity in the AKH signaling system. researchgate.netnih.gov For instance, while the core components of the pathway are often conserved, the number of akh genes and their sequences can vary significantly between different arthropod lineages. Some species possess a single akh gene, while others have multiple paralogs, suggesting gene duplication events throughout their evolutionary history. frontiersin.org

The presence or absence of the related ACP signaling system is another interesting aspect revealed by comparative genomics. The ACP system is found in several insect orders, including Diptera, Lepidoptera, Coleoptera, and Hymenoptera, but appears to have been lost multiple times during arthropod evolution, as it is absent in Drosophila species, the honeybee, and the pea aphid, among others. nih.gov

Data mining of publicly available genomic and transcriptomic datasets has been instrumental in identifying novel AKH sequences and expanding our understanding of their distribution. frontiersin.org This approach has led to the discovery of new AKH variants in various dipteran families and other insect groups. frontiersin.org

The genomic organization of the akh locus can also provide insights into its regulation. For example, in Drosophila melanogaster, the akh gene is flanked by other genes, and its expression is tightly regulated. nih.gov Studies in Drosophila have also shown evidence for a negative autoregulatory loop in akh gene regulation. sdbonline.org

Table 2: Presence of AKH and Related Signaling System Components in Selected Arthropods

Emerging Perspectives and Future Directions in Dakh Peptide Research

Elucidation of Unexplored Dakh Peptide Functions and Regulatory Networks

While the primary role of Dakh in regulating energy metabolism is well-established, several aspects of its function and regulation remain to be explored. sdbonline.orgresearchgate.net The gene encoding the Dakh precursor peptide has been identified, revealing a structure of 79 amino acids that includes the 8-amino-acid this compound and a 46-amino-acid carboxy-terminal fragment whose function is currently unknown. nih.govsdbonline.org This associated peptide fragment, known as the Adipokinetic hormone precursor related peptide (APRP), is considered functionally orphan, presenting a significant area for future investigation. sdbonline.org

Future research will likely focus on dissecting the potential independent biological activities of APRP or its role in modulating Dakh function. Moreover, the known cardioacceleratory effects of Dakh in prepupae suggest broader physiological roles beyond metabolism. nih.govsdbonline.org The regulatory networks governing Dakh signaling are also more complex than previously understood. For instance, the Ion Transport Peptide (ITP) signaling pathway has been shown to interact with the AKH pathway by promoting AKH secretion and the transcription of its receptor, thereby mediating hyperglycemic effects. sdbonline.orgresearchgate.net Unraveling these and other potential cross-regulatory interactions with signaling pathways for molecules like insulin-like peptides, with which Dakh acts antagonistically, is crucial for a complete picture of its homeostatic function. sdbonline.org

| Aspect of Dakh Signaling | Current Understanding | Unexplored Areas/Future Research |

| Primary Peptide (Dakh) | Regulates lipid and carbohydrate metabolism; acts as a cardioaccelerator; involved in stress response. nih.govsdbonline.orgresearchgate.net | Full extent of its roles in development, reproduction, and starvation-induced foraging; specific neuronal circuits mediating these effects. sdbonline.org |

| Associated Peptide (APRP) | Processed from the same prohormone as Dakh. sdbonline.org | Currently functionally orphan; potential for independent signaling activity or modulation of Dakh function. sdbonline.org |

| Regulatory Networks | Antagonistic relationship with insulin-like peptides; promoted by ITP signaling. sdbonline.orgresearchgate.net | Identification of other interacting hormonal and neuropeptide pathways; mapping the upstream regulators of Dakh synthesis and release. |

High-Resolution Structural Determination of this compound-Receptor Complexes

A significant leap in understanding Dakh signaling will come from the high-resolution structural determination of the this compound bound to its G-protein coupled receptor, the adipokinetic hormone receptor (AKHR). While the primary sequence of Dakh is known, the precise three-dimensional conformation it adopts upon binding to its receptor, and the resulting conformational changes in the receptor that trigger intracellular signaling, are yet to be visualized. nih.govthebiogrid.org

Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for revealing the atomic-level details of such interactions. nih.govpeptidream.com Determining this structure would provide invaluable information on the specific amino acid residues in both the peptide and the receptor that are critical for binding and activation. This knowledge is fundamental for understanding the specificity of the interaction and could facilitate the design of synthetic agonists or antagonists to precisely manipulate the Dakh signaling pathway for research purposes. Structural analysis of homologous peptide-receptor complexes in other species provides a framework for how such studies can reveal conserved and divergent mechanisms of neuropeptide signaling. wwu.edu

| Structural Biology Technique | Application to Dakh-AKHR Complex | Potential Insights |

| X-ray Crystallography | Determination of the static, high-resolution structure of the peptide-receptor complex. nih.gov | Precise identification of the binding pocket; key hydrogen bonds and hydrophobic interactions; atomic basis for ligand specificity. nih.govpeptidream.com |

| Cryo-Electron Microscopy (Cryo-EM) | Analysis of the complex in a near-native state, potentially capturing different conformational states. peptidream.com | Understanding of the dynamic changes in the receptor upon peptide binding and G-protein coupling. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the structure and dynamics of the peptide and receptor in solution. | Information on peptide flexibility and conformational changes upon binding. |

Investigation into the Presence and Functional Significance of D-Amino Acid Residues in this compound

A fascinating and understudied area in neuropeptide research is the post-translational isomerization of L-amino acids to their D-enantiomers. pnas.org While proteins are synthesized using L-amino acids, the presence of D-amino acids has been detected in various neuropeptides and hormones across diverse animal phyla. biopharmaspec.comlifetein.com.cn This subtle stereochemical change can have profound functional consequences, including significantly increased resistance to proteolytic degradation, which enhances peptide half-life, and altered receptor binding affinity and selectivity. pnas.orgbiopharmaspec.commdpi.com In some cases, the D-amino acid-containing peptide is bioactive, while its all-L counterpart is not. nih.gov

To date, there have been no reports on the presence of D-amino acid residues within the native this compound. However, this does not preclude their existence. The investigation into whether Dakh undergoes such modification represents a compelling future direction. The presence of a D-amino acid could explain how the peptide functions effectively in the hemolymph, an environment rich with proteases. Future studies could employ advanced mass spectrometry techniques and chiral separation methods to search for D-isomers in endogenous Dakh. illinois.edu If found, this would open up new avenues of research into the enzymatic machinery responsible for the isomerization and the specific functional advantages this modification confers. pnas.org

| Potential Effect of D-Amino Acid Inclusion | Functional Significance for this compound | Reference |

| Increased Proteolytic Stability | Longer half-life in the hemolymph, allowing for sustained action on target tissues like the fat body. | biopharmaspec.comlifetein.com.cnmdpi.com |

| Altered Receptor Affinity/Selectivity | Could fine-tune the signaling response, potentially modulating the potency of Dakh or its ability to interact with different receptor subtypes, if they exist. | pnas.org |

| Conformational Constraints | Can induce specific secondary structures (e.g., β-turns), which may be essential for the bioactive conformation of the peptide. | researchgate.net |

| Creation of a Bioactive Form | The D-amino acid version could be the primary active form, with the all-L-amino acid version being inactive. | nih.gov |

Network Biology and Systems-Level Analysis of this compound Signaling

The function of a single neuropeptide like Dakh cannot be fully understood in isolation. It operates within a vast and complex network of interconnected signaling pathways. oup.com Network biology and systems-level analyses offer powerful frameworks to map these intricate connections and understand how they collectively regulate physiology and behavior. oup.comiaees.org By integrating large-scale datasets from genomics, transcriptomics, and proteomics, researchers can construct comprehensive models of the Dakh signaling network. researchgate.net

Applying these approaches to Drosophila would involve mapping the expression of Dakh and its receptor across the entire nervous system and peripheral tissues at single-cell resolution. This could reveal previously unknown sites of Dakh action. Furthermore, by analyzing how the expression of the dAkh gene and its receptor correlates with the expression of other genes, researchers can uncover novel functional modules and regulatory relationships. illinois.edu This systems-level view could connect Dakh signaling to broader processes such as the regulation of circadian rhythms, lifespan, and complex behaviors like foraging, which are influenced by metabolic state. oup.combiorxiv.org The neuropeptidergic connectome of C. elegans serves as a powerful prototype for how such an approach can elucidate the organization and dynamics of an entire organism's peptide signaling network. oup.comoup.com

Development of Advanced Methodologies for this compound Manipulation and Detection

Progress in Dakh research is intrinsically linked to the development and application of advanced biochemical and genetic tools. For detection, modern mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer unprecedented sensitivity and specificity for quantifying this compound levels in various tissues and under different physiological conditions. biopharmaspec.comnih.gov These methods can also be used to identify post-translational modifications, including the potential D-amino acid residues discussed earlier. biopharmaspec.com

For manipulation, the genetic tractability of Drosophila provides a powerful toolkit. Transgenic manipulation of the dAkh gene has already been used to demonstrate its role in metabolism. google.com Future studies can leverage more sophisticated tools like the CRISPR/Cas9 system for precise gene editing of the peptide or its receptor. Furthermore, the development of synthetic Dakh analogs with enhanced stability or modified activity can be a valuable research strategy. mdpi.com For instance, creating "stapled peptides," where the alpha-helical structure is reinforced with a chemical brace, could produce hyper-stable agonists for probing Dakh receptor function in vivo. mdpi.com The design of fluorescently labeled or photo-activatable versions of Dakh would also enable real-time visualization of its trafficking and interaction with target cells.

| Methodology | Application in Dakh Research | Advantage |

| High-Resolution Mass Spectrometry | Accurate quantification of Dakh from tissues; identification of post-translational modifications. biopharmaspec.comcreative-proteomics.com | High sensitivity and specificity; enables discovery of novel peptide forms. |

| Peptide Synthesis & Modification | Creation of Dakh analogs with D-amino acids, fluorescent tags, or chemical staples. mdpi.com | Probing structure-function relationships; creating tools for imaging and stable receptor activation. |

| CRISPR/Cas9 Gene Editing | Precise modification of the dAkh gene or its receptor (AkhR) in Drosophila. | Targeted investigation of the function of specific amino acid residues or protein domains in vivo. |

| Advanced Imaging Techniques | Use of fluorescently-labeled Dakh to track its secretion, diffusion, and binding to target cells. | Provides spatiotemporal information on peptide signaling dynamics. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Dakh peptide to ensure high purity and yield?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Purify crude peptides via reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Monitor purity with analytical HPLC (>95%) and confirm mass accuracy via MALDI-TOF or ESI-MS . For batch-to-batch consistency, request peptide content analysis (e.g., amino acid analysis) to standardize concentrations, especially for cell-based assays .

Q. How should researchers characterize the structural integrity of this compound using current analytical techniques?

- Methodological Answer : Combine orthogonal methods:

- Primary structure : MS for molecular weight verification.

- Secondary structure : Circular dichroism (CD) spectroscopy in aqueous vs. membrane-mimetic buffers (e.g., SDS micelles) to assess α-helix or β-sheet propensity.

- Purity : RP-HPLC with UV detection at 214 nm.

- Aggregation : Dynamic light scattering (DLS) to detect oligomers. Always include a reference standard (e.g., commercial peptide) for comparative analysis .

Q. What factors influence the stability of this compound in different experimental buffers, and how can degradation be minimized?

- Methodological Answer : Stability is pH-, temperature-, and protease-dependent. For short-term use:

- Store lyophilized peptide at -80°C under inert gas.

- Reconstitute in sterile PBS (pH 7.4) with 0.1% BSA to prevent adsorption.

- For long-term stability, add protease inhibitors (e.g., EDTA for metalloproteases) or use DMSO stocks (≤10% v/v). Validate stability via HPLC at T0, T24, and T72 hours .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting bioactivity data reported for this compound in different cell models?

- Methodological Answer : Systematically control variables:

- Cell lines : Compare primary vs. immortalized cells; verify receptor expression via qPCR/Western blot.

- Assay conditions : Standardize serum concentration (e.g., 2% vs. 10% FBS), incubation time, and peptide concentration (use peptide content analysis to avoid batch variability) .

- Controls : Include a scrambled-sequence peptide and a known agonist/antagonist. Replicate experiments across ≥3 independent labs to distinguish biological variability from methodological artifacts .

Q. What strategies are effective in optimizing this compound's solubility for in vivo applications without compromising biological activity?

- Methodological Answer :

- Solvent screening : Test this compound in PBS, saline, or 5% dextrose with co-solvents (e.g., cyclodextrins for hydrophobic peptides).

- Chemical modification : Acetylation/amidation of termini or PEGylation to enhance hydrophilicity. Validate modifications via CD spectroscopy to ensure structural integrity.

- In vivo testing : Use fluorescently labeled peptide (e.g., FITC conjugation) to track biodistribution and solubility in live imaging .

Q. What computational approaches are recommended for predicting this compound's interaction with novel protein targets?

- Methodological Answer :

- Docking : Use Rosetta or HADDOCK for flexible peptide-protein docking, incorporating NMR or cryo-EM data for constraint-based modeling.

- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Machine learning : Train models on AlphaFold-Multimer or PEP-Fold3 databases to predict binding motifs. Cross-validate predictions with SPR or ITC binding assays .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.